
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C15H19FO2 . It has a molecular weight of 250.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is 1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a powder that is stored at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.Applications De Recherche Scientifique
1. Enzymatic Oxygen Scavenging System for Improved Dye Stability
An enzymatic oxygen scavenging system was developed to improve dye stability in single-molecule fluorescence experiments. This system is crucial for studying complex biological systems and showed improved performance compared to traditional systems, with applications in biological and chemical research (Aitken, Marshall, & Puglisi, 2008).
2. Asymmetric Synthesis in Pharmaceutical Applications
The yeast reductase YOL151W was used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This highlights its potential in pharmaceutical manufacturing, offering a high degree of specificity and efficiency (Choi et al., 2010).
3. Liquid-phase Catalytic Oxidation in Industrial Chemistry
This compound has applications in liquid-phase catalytic oxidation, particularly in industrial reactions. It plays a role in the transformation of cyclohexane into adipic acid, a crucial process in the chemical industry (Brégeault, 2003).
4. Cyclisation Catalyst in Organic Synthesis
It is used as a cyclisation catalyst for transforming 3-(2-fluorophenyl)-propanols to chromans in organic synthesis. This process is significant for creating complex organic compounds (Houghton, Voyle, & Price, 1984).
5. Synthesis of Mesogenic Compounds
The compound plays a role in the synthesis of mesogenic properties, particularly in lateral fluoro-substituted thiomethyl compounds. This has implications in the field of materials science, especially in developing advanced materials with specific optical properties (Goulding et al., 1995).
6. Selective Hydrogenation in Chemical Industry
It's involved in the selective hydrogenation of phenol to cyclohexanone, an important process in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
7. Inhibitory Properties in Bioorganic Chemistry
The compound exhibits inhibitory properties against human carbonic anhydrase, which has implications in the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
8. Biological Evaluation in Medicinal Chemistry
It has been synthesized and biologically evaluated as bis benzylidne cyclohexanone derivatives, showing potential as a potent α-glucosidase inhibitor and antileishmanial compound (Lotfy et al., 2017).
9. Environmental-Friendly Production of Adipic Acid
This compound is used in an environmentally friendly method to produce adipic acid directly from cyclohexenes, showcasing its significance in green chemistry (Sato, Aoki, & Noyori, 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-cyclohexyl-2-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXBJLIDPBGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

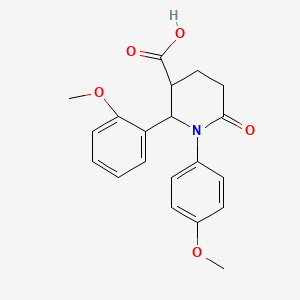
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
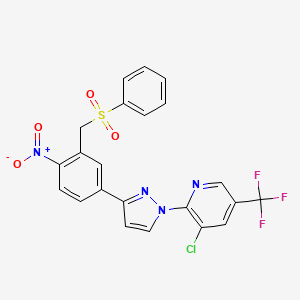
![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
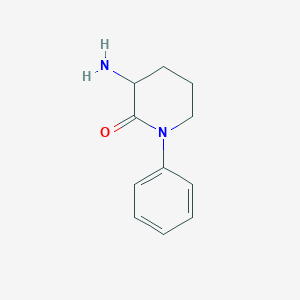
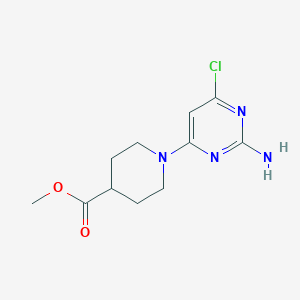
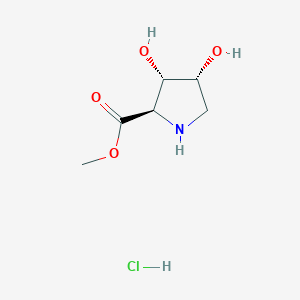
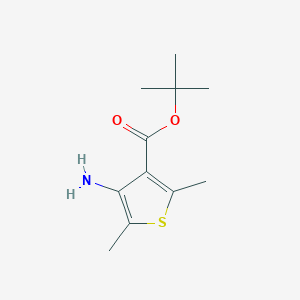
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)